ddCTP

Übersicht

Beschreibung

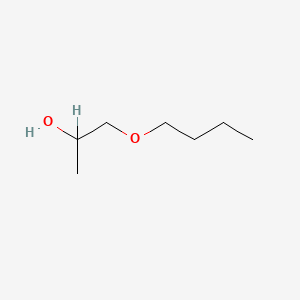

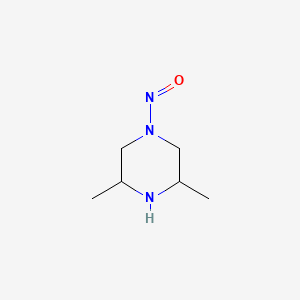

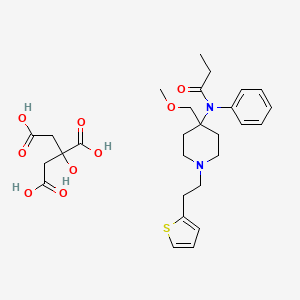

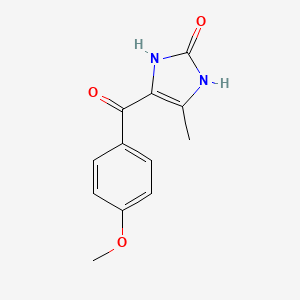

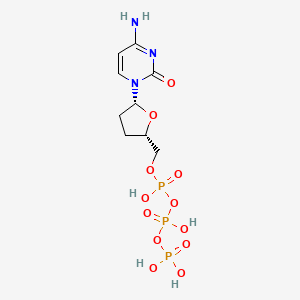

2’,3’-Dideoxycytidine 5’-triphosphate is a synthetic nucleoside analog that plays a significant role in molecular biology and medicinal chemistry. It is a derivative of cytidine, where the hydroxyl groups at the 2’ and 3’ positions on the ribose sugar are replaced by hydrogen atoms, resulting in the termination of DNA chain elongation. This compound is particularly known for its application in antiviral therapies, especially in the treatment of HIV.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dideoxycytidine 5’-triphosphate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various nucleotide analogs and as a reagent in chemical reactions involving nucleotides.

Biology: This compound is employed in studies of DNA replication and repair mechanisms, as it can inhibit DNA polymerases.

Medicine: It is a key component in antiviral therapies, particularly in the treatment of HIV, where it acts as a chain terminator during viral DNA synthesis.

Industry: It is used in the production of diagnostic reagents and as a standard in analytical techniques such as HPLC.

Wirkmechanismus

Target of Action

The primary target of ddCTP is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

This compound acts as a chain-terminating inhibitor of DNA polymerase . Within cells, this compound is converted to its active metabolite by the sequential action of cellular enzymes . The active metabolite interferes with the viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), and by incorporating into viral DNA . This incorporation results in the termination of the viral DNA growth .

Biochemical Pathways

The key biochemical pathway affected by this compound is the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, this compound prevents the formation of viral DNA, thus interrupting the replication of the HIV virus .

Pharmacokinetics

Zalcitabine, a dideoxynucleoside used to treat HIV and a precursor of this compound, has a high oral absorption rate of over 80% . It is predominantly eliminated via the renal route, with a half-life of 2 hours . These properties suggest that this compound likely has similar pharmacokinetic characteristics.

Result of Action

The primary result of this compound’s action is the termination of viral DNA growth , leading to the inhibition of HIV replication . This can significantly reduce the viral load in HIV-infected individuals, slowing the progression of the disease .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound incorporation into viral DNA can be affected by the concentration of the natural substrate dCTP . Additionally, the stability and efficacy of this compound may be influenced by factors such as pH and temperature . .

Biochemische Analyse

Biochemical Properties

2’,3’-Dideoxycytidine 5’-triphosphate plays a crucial role in biochemical reactions by acting as a chain terminator during DNA synthesis. It interacts with several enzymes, including DNA polymerase and reverse transcriptase. The compound is incorporated into the growing DNA chain by these enzymes, but due to the absence of a 3’-hydroxyl group, it prevents the addition of further nucleotides, thereby terminating the DNA chain. This property makes it an effective inhibitor of viral replication, particularly in the case of HIV .

Cellular Effects

2’,3’-Dideoxycytidine 5’-triphosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it is phosphorylated to its active triphosphate form, which then inhibits the activity of reverse transcriptase, an enzyme crucial for viral replication. This inhibition leads to the termination of viral DNA chain elongation, effectively halting the replication of the virus. Additionally, the compound can influence cell signaling pathways and gene expression by interfering with the normal function of DNA polymerases .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxycytidine 5’-triphosphate involves its incorporation into the viral DNA by reverse transcriptase. Once incorporated, the absence of a 3’-hydroxyl group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This mechanism effectively inhibits the replication of viral DNA. Furthermore, the compound can also inhibit DNA polymerase I-catalyzed chain elongation, adding to its antiviral properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxycytidine 5’-triphosphate can change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on viral replication, although the efficiency may decrease slightly due to degradation. In vitro and in vivo studies have demonstrated that the compound remains effective in inhibiting viral replication over time .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxycytidine 5’-triphosphate vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic effects such as peripheral neuropathy and mitochondrial toxicity have been observed. These adverse effects are likely due to the inhibition of mitochondrial DNA polymerase, which is similar to the viral reverse transcriptase .

Metabolic Pathways

2’,3’-Dideoxycytidine 5’-triphosphate is involved in several metabolic pathways. It is phosphorylated by cellular kinases to its active triphosphate form, which then competes with natural nucleotides for incorporation into DNA. The compound is eventually deaminated to deoxyuridine monophosphate, which can be further converted to deoxythymidine triphosphate. This metabolic pathway highlights the compound’s role in nucleotide metabolism and its potential impact on cellular nucleotide pools .

Transport and Distribution

The transport and distribution of 2’,3’-Dideoxycytidine 5’-triphosphate within cells and tissues involve several transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and is distributed throughout the cytoplasm. It can also accumulate in the nucleus, where it exerts its inhibitory effects on viral DNA synthesis. The distribution of the compound is influenced by its interactions with cellular proteins and its ability to cross cellular membranes .

Subcellular Localization

2’,3’-Dideoxycytidine 5’-triphosphate is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is crucial for its activity, as it needs to be in close proximity to the viral reverse transcriptase and DNA polymerase enzymes. The compound’s localization is facilitated by its ability to diffuse through cellular membranes and its interactions with cellular proteins. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine 5’-triphosphate typically involves multiple steps starting from cytidine. The key steps include:

Protection of the 5’-hydroxyl group: This is usually achieved using a protecting group such as dimethoxytrityl (DMT).

Deoxygenation at the 2’ and 3’ positions: This step involves the selective removal of hydroxyl groups, often using reagents like triethylsilane and trifluoroacetic acid.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactors are used to carry out the protection, deoxygenation, and triphosphorylation steps.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

2’,3’-Dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives, although this is not a common reaction due to the lack of hydroxyl groups at the 2’ and 3’ positions.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the triphosphate group, leading to the formation of different nucleotide analogs.

Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding monophosphate and diphosphate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and hydrolyzing agents like acids or specific enzymes. The major products formed from these reactions are various nucleotide analogs and phosphorylated derivatives.

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxycytidine 5’-triphosphate can be compared with other similar compounds such as:

2’,3’-Dideoxyadenosine 5’-triphosphate: Similar in structure but with an adenine base instead of cytosine. It also acts as a chain terminator.

2’,3’-Dideoxyguanosine 5’-triphosphate: Contains a guanine base and exhibits similar chain-terminating properties.

2’,3’-Dideoxythymidine 5’-triphosphate: Has a thymine base and is used in similar antiviral applications.

The uniqueness of 2’,3’-Dideoxycytidine 5’-triphosphate lies in its specific interaction with cytosine-specific enzymes and its effectiveness in inhibiting cytosine-utilizing polymerases.

Eigenschaften

IUPAC Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKCWCREKRROD-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343965 | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66004-77-1, 93939-77-6 | |

| Record name | DdCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ddCTP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), effectively blocking the enzyme's active site. [, , ] This inhibition prevents the incorporation of natural nucleotides like deoxycytidine triphosphate (dCTP) into the growing viral DNA chain, ultimately halting HIV-1 replication. [, , , ] The lack of the 3'-hydroxyl group on this compound's sugar moiety is crucial for this chain termination process. [, , , , ]

A: While this compound exhibits potent inhibition of HIV-1 RT, it also interacts with some human DNA polymerases, albeit with varying affinities. Studies reveal that this compound acts as a chain terminator for human DNA polymerases α, β, γ, and ε. [, , , , , , ] This interaction, particularly with DNA polymerase γ, which is involved in mitochondrial DNA synthesis, may contribute to the toxicity associated with ddC, the prodrug of this compound. [, , ]

ANone: While the provided research papers focus heavily on this compound's biological activity and lack specific spectroscopic data, we can infer its structure:

A: Yes, computational methods like molecular dynamics simulations have been employed to understand the interactions of this compound with HIV-1 reverse transcriptase. [] These simulations have provided insights into the binding modes of this compound and other nucleoside reverse transcriptase inhibitors (NRTIs) within the enzyme's active site, helping to explain their different resistance profiles. []

A: Although direct structural modifications of this compound are not extensively discussed in the provided papers, research on related L-enantiomers offers insights into structure-activity relationships. For instance, L-Othis compound (L-1,3-dioxolane-cytidine 5'-triphosphate), a dioxolane analog of this compound, exhibits potent inhibition of various human DNA polymerases. [] This finding highlights how subtle changes in the sugar moiety can drastically alter a compound's activity and selectivity profile. [, , , , ]

ANone: The provided research focuses primarily on the biochemical and pharmacological aspects of this compound. Information concerning specific SHE regulations is not directly addressed.

A: While this compound itself is not directly administered as a drug, its prodrug, 2',3'-dideoxycytidine (ddC), is. Research shows that ddC requires intracellular phosphorylation to become the active this compound. [, , , , , , ] The rate and efficiency of this phosphorylation vary among cell types and species. [, , , , ] Additionally, ddC can be metabolized into dideoxycytidine diphosphate-choline and dideoxycytidine diphosphate-ethanolamine, which may contribute to its toxicity. [, ]

A: Studies comparing the administration of oral ddC with encapsulated this compound in a murine AIDS model revealed that both routes could effectively prevent disease signs. [] Interestingly, combining oral ddC with encapsulated this compound yielded an additive response in some parameters but also led to adverse effects like weight loss and high IgM levels. [] This finding emphasizes the importance of careful evaluation for combination therapies.

A: Mutations in the HIV-1 reverse transcriptase (RT) gene can confer resistance to this compound. One such mutation, K65R, has been shown to decrease the chain termination effect of this compound and other nucleoside analogs. [] Interestingly, this mutation can also restore sensitivity to AZT (azidothymidine) in viruses resistant to this drug. [, ] The M184V mutation, while conferring high-level resistance to 3TC, also confers low-level resistance to ddC. [, ] These findings highlight the complex interplay between different mutations and drug resistance profiles.

A: Research on HIV-1 containing both the M184V and K65R mutations showed synergistic resistance to 3TCTP (3TC triphosphate) but not to this compound. [] This suggests that while combining certain drugs might be beneficial, it is crucial to carefully consider the specific mutations present, as some combinations may lead to antagonistic or neutral effects. []

A: Although this compound is not directly administered as a drug, its prodrug ddC exhibits dose-limiting toxicity. [] Studies indicate that ddC can inhibit mitochondrial DNA synthesis, likely due to its interaction with human DNA polymerase γ, potentially leading to adverse effects. [, , ] Furthermore, the intracellular metabolism of ddC into dideoxycytidine diphosphate-choline and dideoxycytidine diphosphate-ethanolamine might also contribute to its toxicity. [, ] The severity and manifestation of ddC toxicity vary across species, with humans displaying greater sensitivity compared to rodents. []

A: Yes, research highlights the successful use of erythrocytes and liposomes as drug delivery systems for this compound. [, , , , ] These carriers allow for targeted delivery to macrophages, which are major reservoirs for HIV. [, , , , ] This approach has shown promise in inhibiting viral replication in macrophages, suggesting that targeted drug delivery can significantly improve this compound's efficacy. [, , , , ]

ANone: The provided research primarily focuses on the mechanism of action and resistance associated with this compound and its prodrug ddC. Information regarding specific biomarkers for predicting efficacy or monitoring treatment response is not directly addressed in these studies.

A: Researchers utilize techniques like high-performance liquid chromatography (HPLC) to separate and quantify this compound and its metabolites within cells. [] Additionally, radioactive labeling of this compound allows for sensitive detection and tracking of its incorporation into DNA strands. [, , , , ] These techniques provide valuable insights into this compound's metabolism and activity within biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.